molecular formula C20H17ClFN3O B2506650 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide CAS No. 2034305-26-3

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide

Cat. No.: B2506650
CAS No.: 2034305-26-3
M. Wt: 369.82
InChI Key: HLDOJGMQOQXICB-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H17ClFN3O and its molecular weight is 369.82. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities and Research Applications

  • TRPV1 Antagonists : Compounds structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide have been investigated for their potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds exhibit high binding potency and demonstrate significant analgesic activity in rat neuropathic pain models, suggesting their utility in pain management (Kim et al., 2012).

  • Met Kinase Inhibitors : Another area of research involves the discovery and development of selective Met kinase inhibitors for cancer therapy. N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with a structural motif similar to the specified compound, showed complete tumor stasis in preclinical models, highlighting the potential of such compounds in targeted cancer treatment (Schroeder et al., 2009).

  • Dual Inhibitory Agents : The exploration of dual inhibitory action against FAAH and cyclooxygenase (COX) for potential analgesic applications has led to the development of novel flurbiprofen analogues. These compounds, including N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide, demonstrate competitive inhibition of FAAH and substrate-selective inhibition of COX activity, offering insights into the design of dual-action analgesics (Deplano et al., 2021).

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDOJGMQOQXICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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